

The Role of BMS-820132 in Mitigating Hypoglycemia Risk: A Preclinical Technical Overview

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Compound of Interest		
Compound Name:	BMS-820132	
Cat. No.:	B15615310	Get Quote

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Executive Summary

Glucokinase (GK) activators have emerged as a promising therapeutic class for type 2 diabetes by enhancing glucose sensing in pancreatic β -cells and promoting glucose metabolism in hepatocytes. However, the clinical development of many first-generation "full" GK activators has been hampered by a significant risk of hypoglycemia, as they can stimulate insulin secretion even at low glucose concentrations. **BMS-820132** is a novel, orally active, "partial" glucokinase activator developed by Bristol Myers Squibb with the objective of retaining the glucose-lowering efficacy of GK activation while mitigating the inherent risk of hypoglycemia.

This technical guide provides an in-depth analysis of the preclinical data available for **BMS-820132**, focusing on its mechanism of action and the evidence supporting its reduced hypoglycemic potential. It has been established that **BMS-820132** demonstrates a glucose-dependent mechanism of action, showing preferential activity in hyperglycemic conditions. Preclinical studies in various animal models have highlighted a key differentiation from full GK activators: while **BMS-820132** can induce hypoglycemia in healthy, euglycemic animals, it does not appear to do so in a hyperglycemic, diabetic animal model. This suggests a potential for a wider therapeutic window and a more favorable safety profile.



It is important to note that while Phase 1 clinical trials for **BMS-820132** have been completed (NCT01105429 and NCT01290575), the results have not been publicly disclosed. Therefore, this guide is based on the available preclinical pharmacology and toxicology data.

Introduction: The Hypoglycemia Challenge with Glucokinase Activators

Glucokinase (GK) acts as a glucose sensor in the body, playing a pivotal role in glucose homeostasis.[1] In pancreatic β -cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion. In hepatocytes, GK controls the flux of glucose into glycogen synthesis and glycolysis. Small molecule allosteric activators of GK were designed to enhance these actions, thereby lowering blood glucose levels in patients with type 2 diabetes.[1]

However, many early-stage GK activators demonstrated a significant liability: an increased risk of hypoglycemia.[1][2] This is because their potent, non-glucose-dependent activation of GK could lead to excessive insulin secretion even when blood glucose levels were normal or low. To overcome this challenge, research efforts shifted towards the discovery of "partial" or "liverselective" GK activators with a more favorable safety profile. **BMS-820132** emerged from these efforts as a partial activator designed to mitigate the risk of hypoglycemia.[1]

Mechanism of Action of BMS-820132

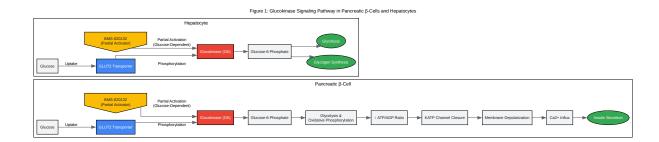
BMS-820132 is a potent, orally active, partial activator of glucokinase with an AC50 of 29 nM. [3] Unlike full activators, which maximally stimulate GK activity irrespective of the glucose concentration, partial activators like **BMS-820132** are thought to modulate the enzyme's activity in a more glucose-sensitive manner. This means they have a more pronounced effect at higher glucose concentrations and a diminished effect at lower glucose levels.

The proposed mechanism for mitigating hypoglycemia risk is rooted in this glucose-dependent activity. At hyperglycemic levels, **BMS-820132** would enhance GK activity in both the pancreas and liver, leading to increased insulin secretion and glucose uptake, thus lowering blood glucose. However, as blood glucose approaches euglycemic or hypoglycemic levels, the partial activation by **BMS-820132** would decrease, thereby reducing the risk of over-stimulating insulin secretion and causing hypoglycemia.



Signaling Pathway of Glucokinase Activation







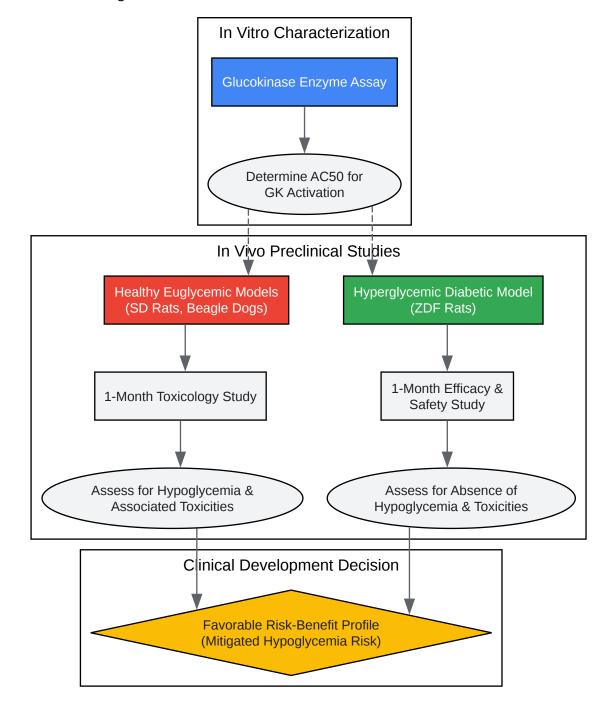


Figure 2: Preclinical Evaluation Workflow for BMS-820132

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References

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